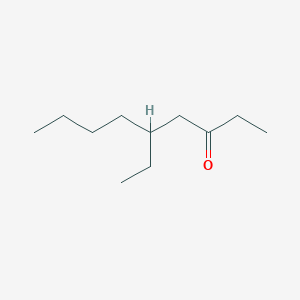
5-Ethylnonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylnonan-3-one: is an organic compound with the molecular formula C11H22O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
- Applied in the manufacture of specialty chemicals and materials.
Safety and Hazards
Safety information for 5-Ethylnonan-3-one includes several hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: combustible liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 5-Ethylnonan-3-one involves the Grignard reaction. This process starts with the reaction of ethylmagnesium bromide with 1-bromooctane to form 5-ethylnonan-1-ol. The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of nonane with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale Grignard reactions or Friedel-Crafts acylation, followed by purification processes such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethylnonan-3-one can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 5-ethylnonan-3-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group can be attacked by nucleophiles such as hydrazine (NH2NH2) to form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrazine (NH2NH2) in ethanol.
Major Products Formed:
Oxidation: 5-Ethylnonanoic acid.
Reduction: 5-Ethylnonan-3-ol.
Substitution: this compound hydrazone.
Mecanismo De Acción
- The carbonyl group in 5-Ethylnonan-3-one is highly reactive and can form various intermediates during chemical reactions.
- In biological systems, it may interact with enzymes that recognize ketone substrates, leading to the formation of enzyme-substrate complexes and subsequent biochemical transformations.
Molecular Targets and Pathways:
- Enzymes such as alcohol dehydrogenases and ketoreductases may target this compound.
- Pathways involving oxidation-reduction reactions and nucleophilic addition to the carbonyl group are commonly involved.
Comparación Con Compuestos Similares
5-Ethylnonane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
5-Ethylnonan-3-ol: The corresponding alcohol, which can be synthesized by the reduction of 5-Ethylnonan-3-one.
5-Ethylnonanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.
Uniqueness:
- This compound is unique due to its ketone functional group, which imparts distinct reactivity and chemical properties compared to its alcohol and acid counterparts.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
5-ethylnonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-7-8-10(5-2)9-11(12)6-3/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOJOMUTIDDDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-23-1 |
Source


|
| Record name | 5-ethylnonan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
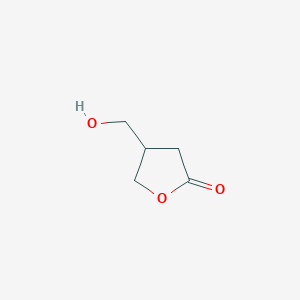
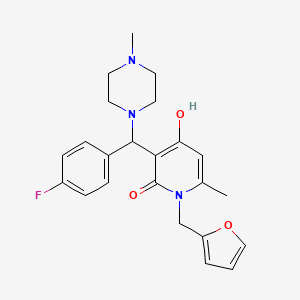

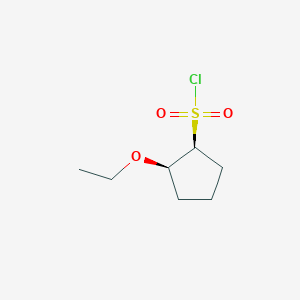
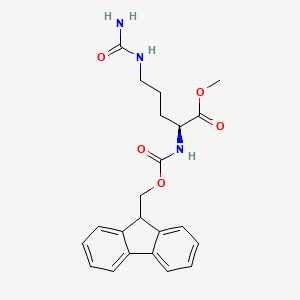
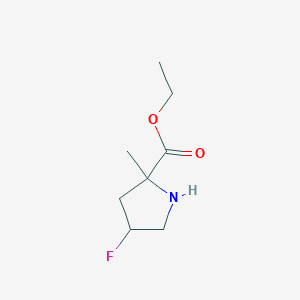
![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)
![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)
